molecular formula C21H23N3O6S B2835802 4-(benzylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923413-92-7

4-(benzylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2835802
CAS No.: 923413-92-7
M. Wt: 445.49
InChI Key: AKFXGMOAINBTGB-UHFFFAOYSA-N
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Description

The compound “4-(benzylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide” is an organic compound containing several functional groups including a benzylsulfonyl group, a dimethoxyphenyl group, and an oxadiazolyl group. These groups are known to impart specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfonyl, dimethoxyphenyl, and oxadiazolyl groups would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzylsulfonyl group might undergo reactions typical of sulfonyl groups, while the oxadiazolyl group might participate in reactions typical of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting and boiling points, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole derivatives exhibit diverse biological activities, making them a focal point for chemical and pharmaceutical research. These compounds, including variations with benzylsulfonyl groups and dimethoxyphenyl moieties, have been synthesized through various chemical routes and tested for their antibacterial, anticancer, and enzyme inhibitory activities. For instance, novel sulfonamide derivatives carrying a biologically active dimethoxyphenyl moiety have demonstrated significant anticancer activity against various cancer cell lines and have been evaluated as VEGFR-2 inhibitors, showing promising results in comparison to dasatinib (Ghorab et al., 2016).

Antimicrobial and Antitubercular Agents

Sulfonyl derivatives, including those with 1,3,4-oxadiazole structures, have been assessed for their antimicrobial properties. Some compounds have exhibited moderate to significant antibacterial and antifungal activities, with certain derivatives identified as excellent antitubercular molecules when compared against standard drugs (Kumar et al., 2013).

Acetylcholinesterase Inhibitors for Alzheimer’s Disease

Research has also focused on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment, showcasing the versatility of this chemical class in addressing a range of biological targets (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, improving its safety profile, and exploring its mechanism of action .

Properties

IUPAC Name

4-benzylsulfonyl-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-28-16-10-11-17(18(13-16)29-2)20-23-24-21(30-20)22-19(25)9-6-12-31(26,27)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXGMOAINBTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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